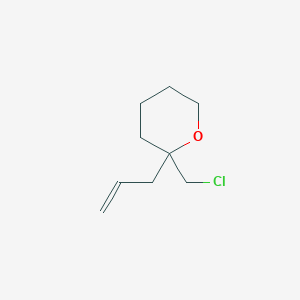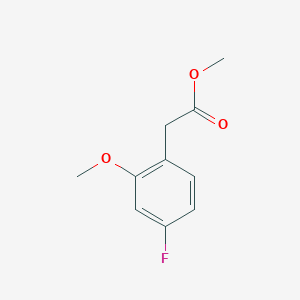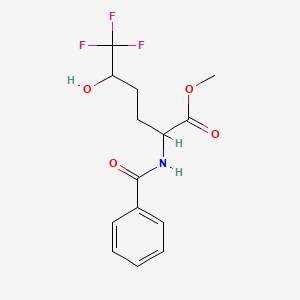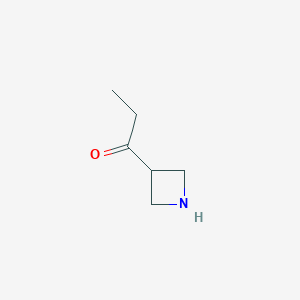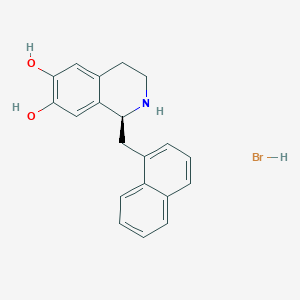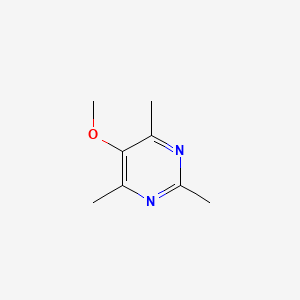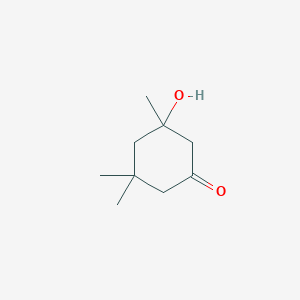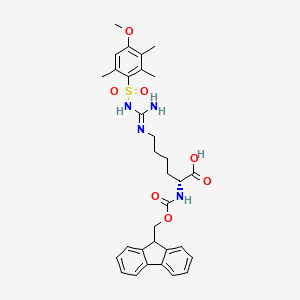
Fmoc-D-homoArg(Mtr)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-homoArg(Mtr)-OH is a modified amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The D-homoarginine (homoArg) component is a non-standard amino acid, and the Mtr group is a protecting group for the guanidino side chain of arginine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-homoArg(Mtr)-OH typically involves the following steps:
Protection of the amino group: The amino group of D-homoarginine is protected using the Fmoc group. This is usually achieved by reacting D-homoarginine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Protection of the guanidino group: The guanidino group of D-homoarginine is protected using the Mtr group. This is typically done by reacting the intermediate with Mtr-Cl in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of D-homoarginine are reacted with Fmoc-Cl and Mtr-Cl under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
Fmoc-D-homoArg(Mtr)-OH undergoes several types of reactions, including:
Deprotection: Removal of the Fmoc and Mtr protecting groups under specific conditions.
Coupling reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a solution of piperidine in dimethylformamide (DMF). The Mtr group can be removed using trifluoroacetic acid (TFA).
Coupling reactions: Peptide bond formation is usually achieved using coupling reagents such as HBTU or DIC in the presence of a base like DIPEA.
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.
科学研究应用
Chemistry
Fmoc-D-homoArg(Mtr)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides with specific sequences. Its unique protecting groups allow for selective deprotection and coupling reactions.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Medicine
In medicinal chemistry, peptides containing this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and diagnostic agents.
作用机制
The mechanism of action of peptides containing Fmoc-D-homoArg(Mtr)-OH depends on the specific peptide sequence and its target. Generally, these peptides interact with specific molecular targets such as enzymes, receptors, or other proteins, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
Fmoc-D-Arg(Mtr)-OH: Similar to Fmoc-D-homoArg(Mtr)-OH but with a standard arginine residue.
Fmoc-D-homoLys(Boc)-OH: Contains a D-homolysine residue with a Boc protecting group for the side chain.
Uniqueness
This compound is unique due to the presence of the D-homoarginine residue, which provides distinct steric and electronic properties compared to standard arginine. This uniqueness allows for the design of peptides with specific structural and functional characteristics.
属性
分子式 |
C32H38N4O7S |
|---|---|
分子量 |
622.7 g/mol |
IUPAC 名称 |
(2R)-6-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C32H38N4O7S/c1-19-17-28(42-4)20(2)21(3)29(19)44(40,41)36-31(33)34-16-10-9-15-27(30(37)38)35-32(39)43-18-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,17,26-27H,9-10,15-16,18H2,1-4H3,(H,35,39)(H,37,38)(H3,33,34,36)/t27-/m1/s1 |
InChI 键 |
MYPHFLRAJFYMDO-HHHXNRCGSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
规范 SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


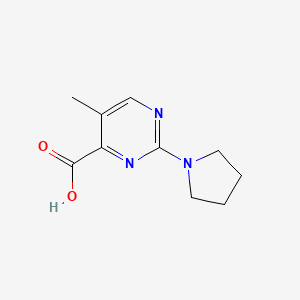

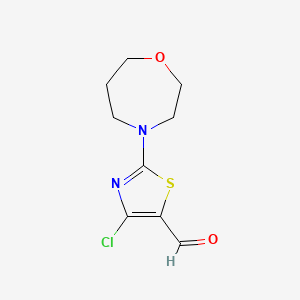
![Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13151090.png)
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13151093.png)
![8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13151096.png)
